3-Methoxy-4-propoxy-benzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-Methoxy-4-propoxy-benzaldehyde oxime typically involves the reaction of 3-Methoxy-4-propoxy-benzaldehyde with hydroxylamine hydrochloride under basic conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Analyse Chemischer Reaktionen
3-Methoxy-4-propoxy-benzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-4-propoxy-benzaldehyde oxime has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Methoxy-4-propoxy-benzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes and receptors . The oxime group can form stable complexes with metal ions, which can inhibit or activate enzymatic activity . Additionally, the compound can undergo redox reactions that modulate biological pathways .
Vergleich Mit ähnlichen Verbindungen
3-Methoxy-4-propoxy-benzaldehyde oxime can be compared to other benzaldehyde oxime derivatives, such as:
- 3-Methoxy-4-ethoxy-benzaldehyde oxime
- 3-Methoxy-4-butoxy-benzaldehyde oxime
- 3-Methoxy-4-methoxy-benzaldehyde oxime
These compounds share similar structural features but differ in their alkoxy substituents, which can influence their chemical reactivity and biological activity . The unique propoxy group in this compound provides distinct properties that make it valuable for specific research applications .
Eigenschaften
Molekularformel |
C11H15NO3 |
---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
(NZ)-N-[(3-methoxy-4-propoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H15NO3/c1-3-6-15-10-5-4-9(8-12-13)7-11(10)14-2/h4-5,7-8,13H,3,6H2,1-2H3/b12-8- |
InChI-Schlüssel |
DBOQZEDKACZVMY-WQLSENKSSA-N |
Isomerische SMILES |
CCCOC1=C(C=C(C=C1)/C=N\O)OC |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)C=NO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.